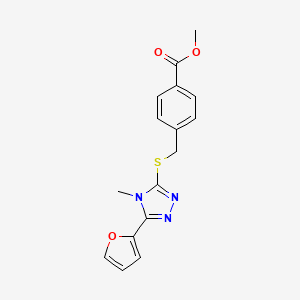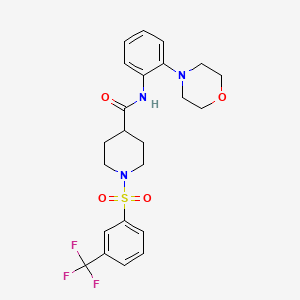
N-(2-benzylphenyl)-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-640414 is a bioactive small molecule with a molecular formula of C19H22N2O and a molecular weight of 294.39. It is primarily used in scientific research and has shown potential in various biological and chemical applications .
Preparation Methods
The synthesis of WAY-640414 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes for large-scale production while ensuring high purity and yield .
Chemical Reactions Analysis
WAY-640414 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-640414 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications and is used in drug discovery and development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of WAY-640414 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biological processes .
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C19H22N2O/c22-19(15-21-12-6-7-13-21)20-18-11-5-4-10-17(18)14-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2,(H,20,22) |
InChI Key |
YMIGTOJYERTOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


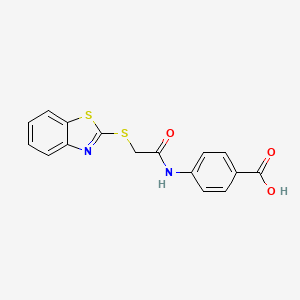
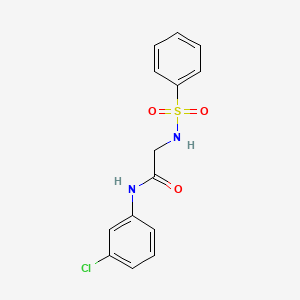
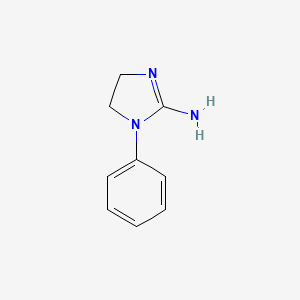
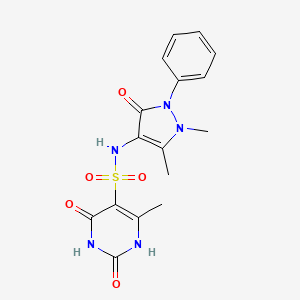
![3-(2-(4-Ethylphenyl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B10816537.png)
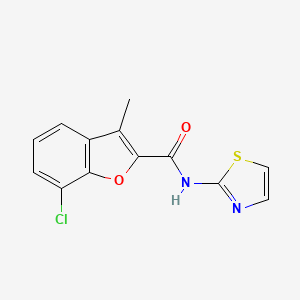
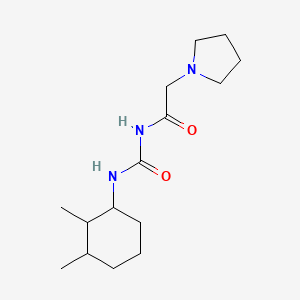

![1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B10816579.png)
